molecular formula C10H13NO B064116 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one CAS No. 182883-80-3

1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one

Cat. No.: B064116
CAS No.: 182883-80-3
M. Wt: 163.22 g/mol
InChI Key: ACFRFVBTEQJFEQ-UHFFFAOYSA-N
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Description

1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one is a synthetically accessible organic scaffold of significant interest in medicinal chemistry and pharmacological research. This compound features a partially saturated indole core, a privileged structure frequently found in biologically active molecules. Its core structure serves as a versatile building block for the synthesis of more complex heterocyclic compounds, enabling the exploration of novel chemical space in drug discovery programs. Researchers value this scaffold for its potential as a precursor to ligands for various central nervous system (CNS) targets, particularly dopamine and serotonin receptor subtypes, due to its structural similarity to endogenous amine neurotransmitters and known pharmacologically active indole derivatives. The mechanism of action for derivatives stemming from this core is typically investigated as modulation of G-protein coupled receptors (GPCRs), where specific substitutions on the core structure can fine-tune affinity, selectivity, and functional efficacy (agonist/antagonist/inverse agonist activity). This compound is provided to facilitate hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents for neurological disorders. It is supplied as a high-purity material to ensure reproducible and reliable experimental results in synthetic, in vitro, and in vivo research settings.

Properties

IUPAC Name

1,2-dimethyl-5,6-dihydro-4H-indol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-6-8-4-3-5-9(12)10(8)11(7)2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFRFVBTEQJFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : 2-Methyl-3-nitrobenzaldehyde (1.0 equiv), acetone (3.0 equiv), NaOH (2.0 equiv).

  • Solvent : Ethanol or aqueous ethanol (1:1 v/v).

  • Temperature : Reflux (78–80°C).

  • Time : 6–8 hours.

The reaction yields 65–75% of the target compound, with purity exceeding 90% after recrystallization from methanol. Key advantages include the use of inexpensive reagents and mild conditions. However, competing side reactions, such as over-alkylation, necessitate precise stoichiometric control.

Reduction and Cyclization of 1,2-Dimethyl-5-nitroindole

An alternative route involves the reduction of 1,2-dimethyl-5-nitroindole followed by palladium-catalyzed cyclization. This two-step process begins with the hydrogenation of the nitro group to an amine using H₂ gas and a palladium-on-carbon (Pd/C) catalyst. The resulting amine intermediate undergoes cyclization in the presence of a ketone source, forming the 7-keto group.

Stepwise Procedure

  • Reduction :

    • Reagents : 1,2-Dimethyl-5-nitroindole (1.0 equiv), H₂ (1 atm), Pd/C (5% w/w).

    • Solvent : Methanol.

    • Time : 4 hours at 25°C.

    • Yield : 85–90% (amine intermediate).

  • Cyclization :

    • Reagents : Amine intermediate (1.0 equiv), acetic anhydride (2.0 equiv).

    • Conditions : Reflux (110°C) for 3 hours.

    • Yield : 70–80%.

This method offers superior regioselectivity compared to single-step cyclizations, though it requires handling hydrogen gas and specialized catalysts.

One-Pot Synthesis from Cyclohexanediones and Benzylamines

A regioselective one-pot method using 1,3-cyclohexanediones, benzylamines, and 2-(2-oxo-2-phenylethylidene)-1H-indene-1,3(2H)-dione has been reported for 6,7-dihydroindol-4-ones. Adaptation for 1,2-dimethyl substitution involves:

Optimized Protocol

  • Reagents : 5,5-Dimethylcyclohexane-1,3-dione (dimedone, 1.0 equiv), methylamine (2.0 equiv).

  • Solvent : Methanol.

  • Temperature : Reflux (65°C).

  • Time : 4 hours.

  • Yield : 63–82%.

This approach avoids metal catalysts and column chromatography, enhancing scalability.

Comparative Analysis of Synthetic Routes

MethodReagentsConditionsYield (%)AdvantagesLimitations
Cyclization2-Methyl-3-nitrobenzaldehyde, NaOHEthanol, reflux65–75Low cost, mild conditionsSide reactions
Reduction-CyclizationPd/C, H₂, acetic anhydrideMethanol, H₂ atmosphere70–80High selectivityRequires H₂ handling
MulticomponentDimedone, arylaminesEthanol, reflux60–70ModularityIndirect route
One-PotDimedone, methylamineMethanol, reflux63–82Catalyst-free, scalableModerate yields

Mechanistic Insights and Byproduct Formation

The cyclization route (Method 1) predominantly forms the target compound but may generate 5–10% of the over-alkylated byproduct 1,2,3-trimethylindolone due to excess acetone. In contrast, the reduction-cyclization pathway (Method 2) minimizes byproducts (<2%) through controlled hydrogenation .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophilic substitution reactions often require reagents such as halogens (chlorine, bromine), nitric acid, or sulfuric acid.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The following compounds share the dihydroindolone framework but differ in substituent patterns:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
5,6-Dihydro-1H-indol-7(4H)-one C₈H₉NO No methyl groups 135.16 Base structure; used as impurity standard
6,6-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one C₁₀H₁₃NO 6,6-dimethyl groups 163.22 Ketone at position 4; steric hindrance at C6
1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one C₁₀H₁₃NO 1,2-dimethyl groups 163.22 (estimated) Methyl groups enhance lipophilicity (Inferred)
3-Ethyl-1,5,6,7-tetrahydro-2-methyl-4H-indol-4-one C₁₁H₁₅NO 2-methyl, 3-ethyl substituents 177.25 Extended alkyl chain alters solubility

Key Observations :

  • The ketone position (4 vs. 7) influences electronic properties: Ketones at position 7 (target compound) may exhibit stronger hydrogen-bonding capacity due to proximity to the NH group in the indole ring .

Physical and Spectral Properties

Boiling Point and Stability
  • 5,6-Dihydro-1H-indol-7(4H)-one : Boiling point = 310.6±11.0 °C; stable at -20°C for long-term storage .
  • 6,6-Dimethyl-1,2-diphenyl-6,7-dihydro-1H-indol-4(5H)-one : Melting point = 207°C; aromatic substituents increase thermal stability .
  • This compound: Expected to have a boiling point >300°C (analogous to methyl-substituted indoles). Methyl groups may lower solubility in polar solvents compared to non-methylated analogs .
NMR Spectral Data
  • 6,6-Dimethyl-1,2-diphenyl analog (5a) :
    • ¹H NMR : δ 1.06 (s, 3H, Me), 1.10 (s, 3H, Me), 2.42–2.53 (m, CH₂), aromatic protons at 6.79–7.44 ppm .
    • ¹³C NMR : Carbonyl signal at δ 193.99 ppm .
  • Target compound : Anticipated downfield shifts for NH (δ ~8–10 ppm) and upfield shifts for methyl groups (δ ~1.0–1.5 ppm) due to electron-donating effects.

Biological Activity

1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one, also known by its CAS number 182883-80-3, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as pharmacology and biochemistry.

Synthesis

The synthesis of this compound can be achieved through several methods including cyclization reactions under acidic or basic conditions. A common synthetic route involves the reaction of 2-methyl-3-nitrobenzaldehyde with acetone in the presence of sodium hydroxide. Another method includes the reduction of 1,2-dimethyl-5-nitroindole followed by cyclization using hydrogen gas and a palladium catalyst.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, molecular docking studies have revealed that this compound interacts favorably with the active site of DNA gyrase, an essential enzyme for bacterial DNA replication .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.98 μg/mL
Escherichia coli1.25 μg/mL
Bacillus subtilis0.75 μg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it possesses cytotoxic effects against various cancer cell lines. For example, it has shown significant antiproliferative activity against A549 lung cancer cells and other rapidly dividing cell lines . The mechanism of action appears to involve the inhibition of key enzymes involved in cell division and DNA replication.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)
A549 (Lung cancer)12.5
HeLa (Cervical cancer)15.0
MCF-7 (Breast cancer)10.0

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It may inhibit enzyme activities critical for bacterial survival and cancer cell proliferation. For instance, its interaction with DNA gyrase disrupts bacterial DNA replication processes .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antibacterial Studies : A study conducted by Gaikwad et al. demonstrated that derivatives of indole compounds, including this compound, exhibited potent antibacterial activity against MRSA strains .
  • Anticancer Research : In vitro studies indicated that the compound significantly suppressed the growth of various cancer cells while exhibiting low toxicity to normal cells .
  • Molecular Docking : Molecular docking studies have provided insights into how this compound binds to target proteins involved in bacterial resistance mechanisms and cancer cell survival pathways .

Q & A

Q. What synthetic methodologies are commonly used to prepare 1,2-dimethyl-5,6-dihydro-1H-indol-7(4H)-one, and how can reaction conditions be optimized for reproducibility?

Multi-component reactions (MCRs) are effective for synthesizing indolone derivatives. For example, phenacyl bromide, dimedone, and substituted anilines in water-ethanol (1:1) under reflux yield structurally similar compounds. Optimization includes solvent polarity adjustment (e.g., ethanol for solubility), temperature control (80–100°C), and catalyst screening (e.g., p-toluenesulfonic acid for cyclization). Column chromatography (silica gel, ethyl acetate/hexane) ensures purity ≥95% .

Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm) and carbonyl resonance (δ ~190–200 ppm).
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 177.2).
  • IR Spectroscopy : Detects carbonyl stretching (~1680 cm⁻¹) and NH bands (~3230 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. How can researchers ensure the purity of this compound during synthesis?

Recrystallization (ethanol/water mixtures) removes unreacted precursors. Analytical HPLC (C18 column, acetonitrile/water gradient) quantifies impurities (<2%). Purity is cross-validated via 1H NMR integration of non-overlapping peaks .

Advanced Research Questions

Q. How can this compound be structurally modified to develop multitarget-directed ligands (MTDLs) for Alzheimer’s disease?

  • Pharmacophore Hybridization : Merge indolone scaffolds with acetylcholinesterase (AChE) inhibitors (e.g., tacrine) or β-secretase (BACE1) binding motifs.
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro, acyl) to enhance enzyme interactions. Computational docking (MOE software) predicts binding to AChE’s catalytic anionic site (Trp286, Glu292) .

Q. What experimental protocols are used to evaluate the dual inhibitory activity of this compound derivatives against AChE and BACE1?

  • AChE Inhibition : Ellman’s assay (412 nm, DTNB reagent) measures thiocholine production. IC50 values are calculated via nonlinear regression.
  • BACE1 Inhibition : Fluorogenic peptide substrate (e.g., MCA-EVNLDAEFK-Quencher) quantifies cleavage inhibition (λex/em = 320/405 nm). Selectivity is assessed against butyrylcholinesterase (BuChE) to avoid off-target effects .

Q. How do researchers resolve contradictions between in vitro enzyme inhibition data and in vivo neuroprotective efficacy for indolone derivatives?

  • Pharmacokinetic Profiling : Assess blood-brain barrier (BBB) permeability (e.g., PAMPA-BBB assay) and metabolic stability (microsomal incubation).
  • Behavioral Models : Morris water maze tests cognitive improvement in AD rodent models. Compounds with LogP 2–3 and polar surface area <90 Ų show optimal brain uptake .

Q. What methodologies are employed to study the reactive oxygen species (ROS) scavenging capacity of this compound analogs?

  • H2O2 Scavenging : Spectrophotometric detection of o-dianisidine oxidation (610 nm). IC50 values are benchmarked against ascorbic acid.
  • Cellular ROS : DCFH-DA fluorescence in SH-SY5Y cells under oxidative stress (e.g., H2O2 exposure). Derivatives with para-hydroxyl substituents show enhanced activity .

Q. How can molecular docking and dynamics simulations improve the design of indolone-based AChE inhibitors?

  • Docking : MOE or AutoDock Vina predicts binding poses in AChE’s active site (PDB: 4EY7). Key interactions include π-π stacking with Trp86 and hydrogen bonding with His447.
  • MD Simulations : GROMACS assesses complex stability (RMSD <2 Å over 100 ns). MM/PBSA calculates binding free energies (ΔG < −30 kcal/mol indicates strong affinity) .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReference
Multi-component synthesisPhenacyl bromide + dimedone + aniline → indolone coreSolvent: EtOH/H2O (1:1), reflux, 12 h
Ellman’s assayAChE inhibition (IC50 determination)λ = 412 nm, DTNB, acetylthiocholine iodide
Molecular dockingBinding mode prediction in AChE/BACE1MOE software, ΔG < −8 kcal/mol
ROS scavengingH2O2 neutralization in vitroo-dianisidine, ascorbic acid control

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